

A Comprehensive Review of the Biological Activities of Nitroquinoline Derivatives

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Compound of Interest

Compound Name: 2-Ethyl-6-nitroquinolin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the diverse biological activities of nitroquinoline derivatives, a class of heterocyclic compounds that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The inherent chemical reactivity of the nitroquinoline scaffold has been exploited to develop potent agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiparasitic properties. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these activities, serving as a valuable resource for researchers engaged in the development of novel therapeutics.

Anticancer Activity

Nitroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways, induction of oxidative stress, and DNA damage.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various nitroquinoline derivatives against different cancer cell lines. This data provides a comparative overview of their cytotoxic potential.



Compound	Cancer Cell Line	IC50 (µM)	Reference
Novel 3-Nitroquinoline Derivatives			
Derivative 1	A431 (epidermoid carcinoma)	0.5 - 10	[1]
Derivative 2	MDA-MB-468 (breast cancer)	0.1 - 5	[1]
Nitroxoline (8- hydroxy-5- nitroquinoline)			
Nitroxoline	J82 (bladder cancer)	9.93	[2]
Nitroxoline	MBT-2 (bladder cancer)	26.24	[2]
Quinolone-Chalcone Derivatives			
Compound 12e	MGC-803 (gastric cancer)	1.38	[3][4]
Compound 12e	HCT-116 (colorectal cancer)	5.34	[3][4]
Compound 12e	MCF-7 (breast cancer)	5.21	[3][4]
(E)-3-[3-(4- methoxyphenyl)quinoli n-2-yl]-1-phenylprop- 2-en-1-one			
Compound 1	H1299 (lung cancer)	1.41	[5]
Compound 1	SKBR-3 (breast cancer)	0.70	[5]
5,8-quinolinedione derivative (Compound			

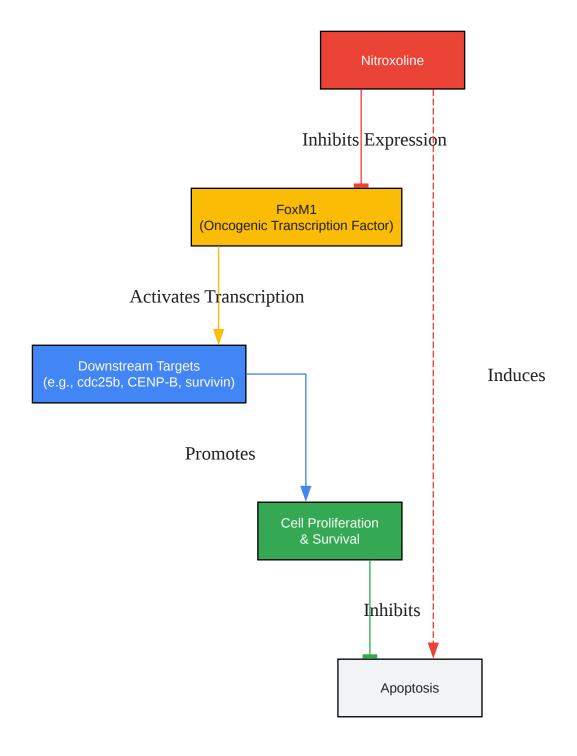


8)			
Compound 8	DLD1 (colorectal cancer)	0.59	[6]
Compound 8	HCT116 (colorectal cancer)	0.44	[6]
Tubulin Inhibitor (Compound 41)			
Compound 41	Various cancer cell lines	0.02 - 0.04	[6]

Signaling Pathways in Anticancer Activity

Nitroquinoline derivatives exert their anticancer effects through the modulation of various signaling pathways. Two prominent examples are the inhibition of the Forkhead Box M1 (FoxM1) signaling pathway by nitroxoline and the induction of DNA damage by 4-nitroquinoline 1-oxide (4-NQO).

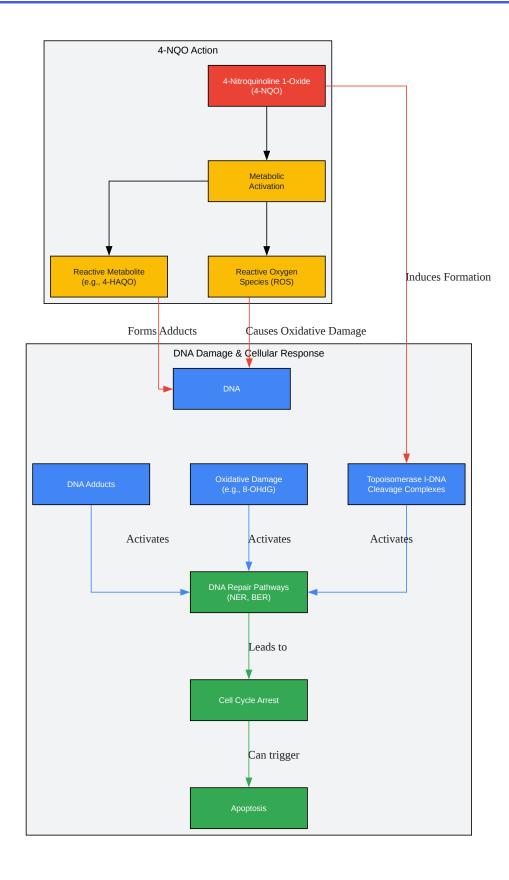




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Nitroxoline inhibits the FoxM1 signaling pathway.





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4-NQO induces DNA damage and cellular responses.[7][8][9]



Experimental Protocols: Anticancer Assays

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[7][8][9][10][11]

Materials:

- 96-well microtiter plates
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Acetic acid, 1% (v/v)
- Tris base solution, 10 mM
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 μL of culture medium and incubate for 24 hours.[10]
- Compound Treatment: Treat the cells with various concentrations of the nitroquinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).[8][10]
- Cell Fixation: Gently add 50-100 μL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7][11]
- Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and dead cells.[9][11] Allow the plates to air dry completely.
- Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][11]



- Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]
 [11] Allow the plates to air dry.
- Solubilization: Add 100-200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7][9]
- Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.
 [8][9] The absorbance is proportional to the number of living cells.

Antimicrobial Activity

Certain nitroquinoline derivatives, most notably nitroxoline, have a long history of use as antimicrobial agents. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi, makes them valuable in the face of growing antimicrobial resistance.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of nitroxoline and other nitroquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.



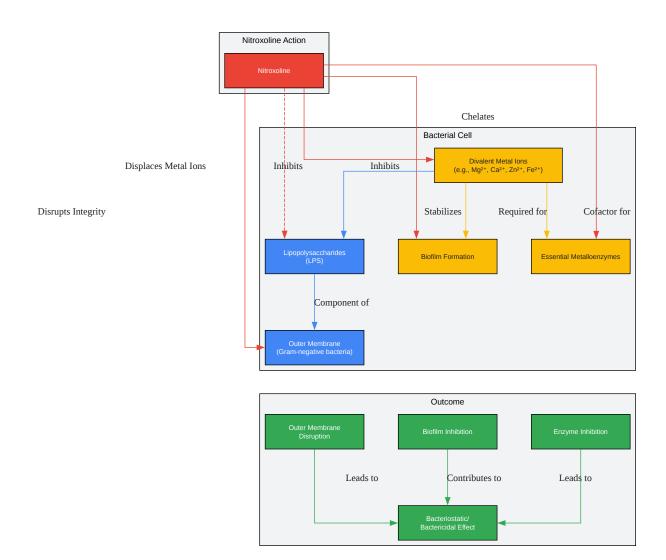
Compound	Microbial Strain	MIC (μg/mL)	Reference
Nitroxoline			
Nitroxoline	Escherichia coli (clinical isolates)	4 (median)	[12]
Nitroxoline	Enterobacterales	4 (median)	[12]
Nitroxoline	Acinetobacter baumannii	2 (median)	[12]
Nitroxoline	Pseudomonas aeruginosa	32 (MIC50)	[12]
Nitroxoline	Aeromonas hydrophila	5.26 μΜ	[11][13]
Nitroxoline	Pseudomonas aeruginosa ATCC 27853	84.14 μΜ	[11][13]
ASN-1213 & ASN- 1733 (Nitroxoline derivatives)			
ASN-1213	E. coli ATCC25922	~4	[10]
ASN-1733	E. coli ATCC25922	~2	[10]
ASN-1213	S. aureus ATCC29213	~2	[10]
ASN-1733	S. aureus ATCC29213	~1	[10]
Other Quinolone Derivatives			
Compound 7	E. coli ATCC25922	2	[14]
Compound 7	S. aureus (MRSA)	2	[14]
Compound 11	S. pneumoniae ATCC 49619	≤ 0.008	[14]
Compound 37	M. tuberculosis (drug- resistant)	0.08 - 0.31	[14]



Mechanism of Antimicrobial Action

The antimicrobial activity of nitroxoline is attributed to its ability to chelate essential metal ions and disrupt the bacterial outer membrane. This dual mechanism contributes to its broad-spectrum efficacy and its ability to overcome some forms of antibiotic resistance.





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